molecular formula C16H14N6O3 B2834704 4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide CAS No. 1021097-86-8

4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide

Cat. No. B2834704
M. Wt: 338.327
InChI Key: OKNCIGHNSKPCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

1. Antitumor Applications

4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzamide, a derivative of imidazole, has been studied for its potential in antitumor treatments. Specifically, 5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide, a related compound, has shown significant activity against malignant melanoma and some sarcomatous diseases. While its exact mechanism of action is not fully understood, it is hypothesized to interfere with purine synthesis and function as an alkylating agent. The drug's toxicity is primarily associated with bone marrow and the gastrointestinal tract but is generally reversible (Carter & Friedman, 1972).

2. Chemical Reactivity and Synthesis

The compound's chemical structure facilitates various synthetic and reactivity pathways. Studies have demonstrated its potential in creating novel chemical entities, such as monoamides through reactions with nucleophiles, and enabling the synthesis of complex chemical structures like benzoxazepines and benzodiazepines. This property highlights its versatility in chemical synthesis and potential applications in developing new pharmaceuticals (Sadchikova & Mokrushin, 2014).

3. Anticonvulsant Properties

Imidazo and triazine analogues of the compound have been explored for their anticonvulsant properties. While showing promising results against electroshock-induced seizures, the propensity for causing emesis has limited their further development. This indicates a potential therapeutic avenue, albeit with noted side effects that need addressing (Kelley et al., 1995).

4. Antimicrobial and Antimetabolite Applications

The compound's antimicrobial action, particularly as a competitive antagonist to hypoxanthine in microorganisms, aligns with its structural analogy to purines. This function has implications for antimicrobial drug design and understanding of biochemical pathways in various organisms (Woolley & Shaw, 1951).

5. Antiallergic Activity

Some derivatives of the compound have shown potent antiallergic activity in preclinical models, indicating potential for the development of new antiallergic medications. The structural requirements for this activity have been explored, offering insights into the design of more effective antiallergic compounds (Ager et al., 1988).

properties

IUPAC Name

4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-8-7-21-11-13(20(2)16(25)19-14(11)24)18-15(21)22(8)10-5-3-9(4-6-10)12(17)23/h3-7H,1-2H3,(H2,17,23)(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNCIGHNSKPCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzam ide

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